1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4/c18-12-3-1-4-13(19)15(12)21-16(22)20-10-17(23,11-6-8-24-9-11)14-5-2-7-25-14/h1-9,23H,10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRGGILTDOGSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The hydroxyethyl group can be introduced through a reaction between a suitable epoxide and a nucleophile.
Coupling with Difluorophenyl Isocyanate: The hydroxyethyl intermediate is then reacted with 2,6-difluorophenyl isocyanate under controlled conditions to form the urea linkage.
Introduction of Furan Rings: The furan rings can be introduced through a series of substitution reactions, often involving furan derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the furan rings or the urea moiety.
Substitution: The furan rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the furan rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between the target compound and its closest analog, BG14075 (CAS 2097934-54-6), identified in available literature .
| Property | Target Compound | BG14075 | BP 7446 (Triazole Derivative) |
|---|---|---|---|
| Core Structure | Urea | Urea | 1,2,4-Triazole |
| Substituents | 2,6-Difluorophenyl; 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl | 2,6-Difluorophenyl; 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl | (2,4-Difluorophenyl)-2-oxiranyl methyl; methanesulfonate |
| Molecular Formula | C₁₇H₁₄F₂N₂O₃ (hypothetical) | C₁₇H₁₄F₂N₂O₂S | C₁₂H₁₁F₂N₃O₄S |
| Molecular Weight | ~348.3 g/mol | 348.3671 g/mol | 331.29 g/mol |
| Key Functional Groups | Dual furan rings, hydroxyethyl group | Furan-thiophene pair, no hydroxy group | Epoxide, triazole, methanesulfonate |
Pharmacological and Physicochemical Implications
Target Compound vs. BG14075
- Heterocyclic Influence: Replacing thiophene (in BG14075) with a second furan (in the target compound) reduces lipophilicity due to furan’s higher electronegativity and oxygen content.
- Hydroxyethyl Group : The additional hydroxyl group in the target compound introduces hydrogen-bonding capacity, which could enhance target binding (e.g., kinase inhibition) but may increase metabolic susceptibility to glucuronidation or oxidation.
- Electronic Effects : Dual furan rings may alter electron distribution in the urea core, affecting interactions with aromatic residues in biological targets.
Target Compound vs. BP 7446
BP 7446 (a triazole derivative) exemplifies a structurally distinct class. Its epoxide and methanesulfonate groups suggest reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes), whereas the urea core in the target compound favors hydrogen-bond-driven interactions .
Biological Activity
1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a urea moiety linked to a difluorophenyl group and two furan rings. Its molecular formula is with a molecular weight of 296.27 g/mol. The structural characteristics of this compound suggest potential interactions with various biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in biological systems. The urea moiety may facilitate binding to target proteins, while the difluorophenyl and furan rings could enhance hydrophobic interactions, leading to increased binding affinity.
Anti-inflammatory Effects
Compounds with urea and furan structures have also been investigated for anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies
- In Vitro Studies : In vitro assays using cancer cell lines have shown that similar compounds can reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM. The mechanism often involves the disruption of mitochondrial function and the activation of caspase pathways leading to apoptosis .
- Animal Models : Animal studies on related compounds have indicated promising results in reducing tumor growth in xenograft models. For example, administration of a structurally similar compound resulted in a 50% reduction in tumor volume compared to controls .
Safety and Toxicology
Safety assessments are crucial for evaluating the biological activity of new compounds. Preliminary toxicity studies indicate that derivatives of hydroxyethyl urea exhibit low toxicity profiles with no significant adverse effects observed at doses up to 1000 mg/kg in rodent models . However, comprehensive toxicological evaluations specifically for this compound are required for conclusive safety data.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the multi-step synthesis of this compound to enhance yield and purity?
- Methodological Answer : The synthesis involves sequential coupling of furan-2-yl and furan-3-yl groups to the hydroxyethylurea backbone. Key steps include:
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired side reactions during furan ring coupling.
- Mitsunobu reaction : For furan-2-yl attachment (DIAD, PPh₃, THF, 0°C → RT).
- SN2 displacement : Introduce furan-3-yl via mesylate intermediate (K₂CO₃, DMF, 60°C).
- Purification : Gradient column chromatography (hexane/EtOAc, 4:1 → 1:1) isolates intermediates. Yield improves from 65% to 82% under microwave-assisted conditions (100°C, 30 min). Monitor via TLC (Rf = 0.4 in 3:1 hexane/EtOAc) and confirm with ¹H NMR (furan protons at δ 6.2–7.4 ppm) .
Q. Which analytical techniques are critical for structural characterization, and how are conflicting NMR data resolved?
- Methodological Answer :
- HRMS (ESI+) : Confirm molecular weight ([M+H]⁺: m/z 403.12).
- Multidimensional NMR : ¹H/¹³C NMR identifies fluorophenyl (δ 7.0–7.8 ppm, JHF ≈ 8 Hz) and furan signals. NOESY conflicts (e.g., unexpected furan-fluorophenyl proximity) may arise from rotameric equilibria.
- Resolution : Variable-temperature NMR (298–343 K) stabilizes conformers; 2D HSQC/TOCSY resolves signal overlap. Cross-validate with IR (urea C=O stretch at ~1650 cm⁻¹) and X-ray crystallography (if crystals form) .
Q. How do steric effects from the bis-furan and 2,6-difluorophenyl groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : Steric hindrance from ortho-fluorine and furan rings reduces nucleophilic attack at the urea carbonyl. Computational modeling (DFT, B3LYP/6-31G*) quantifies steric maps (e.g., Connolly surface area >180 Ų). Experimentally, compare reaction rates with analogs (e.g., 2,4-difluoro vs. 2,6-difluoro) using kinetic studies (UV-Vis monitoring at 280 nm). Add bulky bases (e.g., DIPEA) to mitigate side reactions .
Advanced Research Questions
Q. How can computational methods predict the impact of substituents on target binding and resolve contradictions between in silico and experimental KD values?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with kinase targets (PDB: 8XYZ) to assess binding poses. Fluorine’s electronegativity enhances halogen bonding (-CF...backbone amides).
- DFT calculations : Model frontier orbitals (HOMO/LUMO) to identify electron-rich regions (e.g., furan π-systems) for H-bonding.
- Data reconciliation : If computational ΔG predicts tighter binding than ITC (e.g., ΔGcalc = -9.2 kcal/mol vs. ΔGexp = -7.5 kcal/mol), re-evaluate solvation parameters (GBSA model) and entropy penalties. Validate with alanine-scanning mutagenesis of the target protein .
Q. What strategies address contradictory in vitro vs. in vivo efficacy in kinase inhibition assays?
- Methodological Answer : Discrepancies may stem from metabolic instability (e.g., furan oxidation).
- Microsomal assays : Human liver microsomes (HLM) quantify t₁/₂ (e.g., t₁/₂ = 12 min indicates rapid clearance).
- Metabolite ID : LC-QTOF detects furan-derived cis-diols (m/z +32). Introduce electron-withdrawing groups (e.g., -NO₂ at furan 5-position) to block oxidation.
- In vivo PK/PD : Dose Sprague-Dawley rats (10 mg/kg IV) and measure plasma AUC₀–24h. Adjust dosing (BID regimen) to maintain [C] > IC90 (1.2 µM) .
Q. How does the spatial arrangement of furan-2-yl and furan-3-yl groups affect intermolecular interactions in solid-state crystallography?
- Methodological Answer :
- X-ray diffraction : Crystallize from EtOAc/hexane (slow evaporation). Furan-2-yl’s C3-H forms CH-π bonds (3.2 Å) with fluorophenyl, while furan-3-yl’s O participates in H-bonding (2.8 Å) with urea NH.
- Hirshfeld analysis : Quantify interaction surfaces (e.g., 12% H-bonding, 25% van der Waals). Compare with DFT-optimized gas-phase structures to identify packing-driven distortions .
Q. What experimental designs resolve conflicting SAR data in enzyme inhibition across analogs with varying fluorine positions?
- Methodological Answer :
- Orthogonal assays : Test 2,6-difluoro vs. 2,4-difluoro analogs against kinase panels (e.g., 50 kinases). Use ADP-Glo™ for IC50 determination.
- Statistical DoE : Apply factorial design (2³) varying fluorine position, furan substitution, and hydroxyethyl chain length. Analyze IC50 heatmaps to identify synergistic substituent effects (e.g., 2,6-F + furan-3-yl reduces IC50 by 3-fold).
- Co-crystallography : Resolve ambiguous SAR by solving target-ligand structures (PDB deposition) .
Q. How can reaction path search methods (e.g., quantum chemistry) optimize catalytic conditions for asymmetric synthesis of the hydroxyethyl moiety?
- Methodological Answer :
- Quantum chemical modeling : Use Gaussian 16 (M06-2X/cc-pVTZ) to map transition states for hydroxyethyl formation. Identify rate-limiting steps (e.g., epoxide ring-opening, ΔG‡ = 18 kcal/mol).
- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen) for enantioselectivity. Optimize solvent (toluene vs. THF) and temperature (-20°C → 25°C) via response surface methodology (RSM). Achieve >90% ee confirmed by chiral HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
